molecular formula C22H25N5O3S B2837469 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide CAS No. 1190012-94-2

3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide

Cat. No.: B2837469
CAS No.: 1190012-94-2
M. Wt: 439.53
InChI Key: SNEUHBSAHSBLGN-UHFFFAOYSA-N
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Description

The compound 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide features a fused heterocyclic core comprising thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5-one. Key structural elements include:

  • A 4-butyl group on the triazolo-pyrimidinone ring, enhancing lipophilicity.
  • A propanamide linker connected to a 4-ethoxyphenyl moiety, which introduces steric bulk and electron-donating properties.

Its synthesis likely involves condensation of thieno-triazolo-pyrimidinone intermediates with functionalized propanamide derivatives.

Properties

IUPAC Name

3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-ethoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-3-5-13-26-21(29)20-17(12-14-31-20)27-18(24-25-22(26)27)10-11-19(28)23-15-6-8-16(9-7-15)30-4-2/h6-9,12,14H,3-5,10-11,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEUHBSAHSBLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares the target compound with two close analogs:

Property Target Compound (4-ethoxyphenyl) 3-(4-butyl-5-oxo-...)-N-(4-methylphenyl)propanamide 2-[(4-Butyl-5-oxo-...)-sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Molecular Formula C22H25N5O3S (estimated) C21H23N5O2S C20H22ClN5O2S2
Molecular Weight ~439.5 (estimated) 409.51 480.01
logP N/A (predicted higher than ) 3.4968 Likely >4 (due to Cl and S atoms)
Polar Surface Area ~70 Ų (estimated) 64.124 Ų ~90 Ų (sulfanyl group increases polarity)
Key Substituents 4-ethoxy group 4-methyl group 5-chloro-2-methylphenyl, sulfanyl-acetamide
Key Observations:
  • Lipophilicity : The target compound’s 4-ethoxy group likely increases logP compared to the 4-methyl analog (logP = 3.5) , though exact data is unavailable. The chlorine and sulfur in the acetamide analog may further elevate logP, impacting membrane permeability.
  • Solubility : The ethoxy group’s polarity could marginally improve aqueous solubility over the methyl variant, but its steric bulk may offset this. The sulfanyl-acetamide analog’s higher polar surface area (~90 Ų) suggests lower cell permeability .
  • Stereochemistry : All listed compounds are achiral , simplifying synthesis and avoiding enantiomer-specific activity issues.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing 3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide?

  • Methodology : The synthesis involves multi-step organic reactions, including cyclocondensation of thieno-triazolo-pyrimidine precursors with propanamide derivatives. Critical steps include:

  • Ring formation : Using reagents like sodium hypochlorite for oxidative cyclization under ethanol reflux .
  • Substituent introduction : Alkylation or acylation reactions to attach the butyl and ethoxyphenyl groups, optimized via temperature control (60–80°C) and solvent selection (e.g., DMF or THF) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, validated by HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology : A combination of analytical techniques:

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and ring conformation .
  • LC-MS : Validates molecular weight and detects impurities .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns in the crystalline state .

Q. What experimental models are used to assess its biological activity?

  • Methodology :

  • In vitro assays : Antifungal activity tested via microdilution against Fusarium spp., with IC50 values calculated .
  • Cell-based studies : Cytotoxicity evaluated in cancer cell lines (e.g., MCF-7) using MTT assays .
  • Enzyme inhibition : Kinase or protease inhibition assays to identify molecular targets .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies conducted to optimize this compound’s efficacy?

  • Methodology :

  • Systematic substitution : Modifying the butyl chain length or ethoxyphenyl group to evaluate effects on bioactivity. For example, replacing the butyl group with shorter alkyl chains reduces antifungal potency .
  • Bioisosteric replacement : Substituting the thieno-triazolo core with quinazoline analogs to enhance metabolic stability .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (e.g., the triazolo-pyrimidine carbonyl) using software like Schrödinger .

Q. How can contradictory data in biological activity or synthesis yields be resolved?

  • Methodology :

  • Controlled replication : Repeating experiments under standardized conditions (e.g., solvent purity, temperature gradients) .
  • Orthogonal assays : Confirming antifungal activity via both agar diffusion and broth microdilution to rule out false positives .
  • Computational validation : Molecular dynamics simulations to assess binding consistency across experimental setups .

Q. What computational approaches are used to predict target interactions and off-target effects?

  • Methodology :

  • Molecular docking : AutoDock Vina or Glide to predict binding affinity for kinases or cytochrome P450 enzymes .
  • ADMET prediction : Tools like SwissADME to forecast solubility, permeability, and toxicity risks .
  • Network pharmacology : Mapping compound-target-disease networks to identify unintended pathways .

Q. How are stability and degradation profiles characterized under physiological conditions?

  • Methodology :

  • Forced degradation studies : Exposing the compound to acidic (HCl), basic (NaOH), oxidative (H2O2), and photolytic conditions, followed by HPLC to monitor degradation products .
  • Accelerated stability testing : Storing at 40°C/75% RH for 6 months to simulate long-term stability .
  • Metabolite identification : LC-MS/MS to detect hepatic metabolites in microsomal assays .

Q. What strategies ensure reproducibility in multi-step synthesis across laboratories?

  • Methodology :

  • Detailed reaction logs : Documenting exact stoichiometry, solvent batches, and stirring rates .
  • Intermediate characterization : NMR and MS data for all synthetic intermediates to confirm consistency .
  • Collaborative validation : Independent synthesis in separate labs using shared protocols to identify critical variables (e.g., humidity sensitivity) .

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